Cas no 143456-26-2 (2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-)

2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- structure
143456-26-2 structure
商品名:2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-
CAS番号:143456-26-2
MF:C7H10O3
メガワット:142.152
CID:3743540
PubChem ID:60117426

2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-
    • 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- (9CI)
    • EN300-7502313
    • 143456-26-2
    • (6S)-6-ethyloxane-2,4-dione
    • インチ: InChI=1S/C7H10O3/c1-2-6-3-5(8)4-7(9)10-6/h6H,2-4H2,1H3/t6-/m0/s1
    • InChIKey: OGNHLDWQZMENAA-LURJTMIESA-N

計算された属性

  • せいみつぶんしりょう: 142.062994177Da
  • どういたいしつりょう: 142.062994177Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7502313-0.1g
(6S)-6-ethyloxane-2,4-dione
143456-26-2 95%
0.1g
$2049.0 2024-05-23
1PlusChem
1P01G521-50mg
2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-
143456-26-2 95%
50mg
$2163.00 2023-12-21
1PlusChem
1P01G521-100mg
2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-
143456-26-2 95%
100mg
$2595.00 2023-12-21
Enamine
EN300-7502313-0.05g
(6S)-6-ethyloxane-2,4-dione
143456-26-2 95%
0.05g
$1700.0 2024-05-23

2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- 関連文献

2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-に関する追加情報

Recent Advances in the Study of 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- (CAS: 143456-26-2)

The compound 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- (CAS: 143456-26-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral derivative of dihydropyran-2,4-dione exhibits unique structural and pharmacological properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, shedding light on its role in drug development.

One of the key breakthroughs in the synthesis of (S)-6-ethyldihydro-2H-pyran-2,4(3H)-dione involves asymmetric catalytic methods, which have improved both yield and enantiomeric purity. Researchers have employed chiral auxiliaries and organocatalysts to achieve high stereoselectivity, as reported in a 2023 study published in the Journal of Organic Chemistry. These advancements are critical for scaling up production and ensuring reproducibility in preclinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's potential as an anti-inflammatory and anticancer agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and 5-LOX. Additionally, its selective cytotoxicity against certain cancer cell lines, including breast and colon cancer, has been attributed to its modulation of reactive oxygen species (ROS) and apoptosis-related proteins.

Mechanistic studies have further elucidated the compound's interactions at the molecular level. Nuclear magnetic resonance (NMR) and X-ray crystallography data have revealed its binding affinity for specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). These findings, published in Nature Chemical Biology in early 2024, provide a structural basis for rational drug design and optimization.

Despite these promising results, challenges remain in translating the compound into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies, as discussed in a recent review in Advanced Drug Delivery Reviews.

In conclusion, (S)-6-ethyldihydro-2H-pyran-2,4(3H)-dione (CAS: 143456-26-2) represents a versatile scaffold with significant therapeutic potential. Continued research into its synthesis, mechanism of action, and pharmacological properties will be essential for advancing its development into a viable drug candidate. The compound's unique chiral structure and diverse biological activities position it as a valuable subject for future studies in chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量